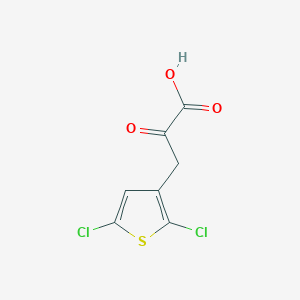

3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

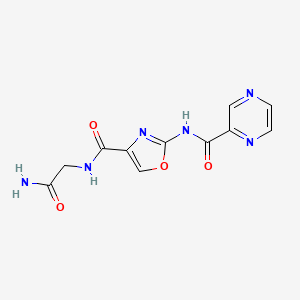

While the provided papers do not directly discuss 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid, they do provide insights into related compounds and methodologies that could be relevant for the analysis of this compound. The first paper discusses the synthesis of heterocyclic compounds starting from a dichlorophenyl-oxopropanoic acid derivative and their biological activities . The second paper details the establishment of a bioanalytical method for a thiazolyl-oxopropanoate compound, including its physicochemical characterization and metabolite profiling . These studies suggest that similar analytical and synthetic techniques could potentially be applied to 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid.

Synthesis Analysis

The synthesis of related compounds involves the reaction of dichlorophenyl-oxopropanoic acid with various reagents to yield heterocyclic compounds with potential biological activity . Although the exact synthesis of 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid is not described, the methodologies used in the first paper could provide a foundation for developing a synthetic route for this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid can be complex, with the potential for various derivatives and isomers. The first paper describes the unexpected formation of a chloropyridazine derivative during the reaction, indicating that the molecular structure of such compounds can undergo significant changes under certain conditions .

Chemical Reactions Analysis

The first paper provides an overview of the chemical reactions of a dichlorophenyl-oxopropanoic acid derivative with different reagents, leading to the formation of pyridazinone derivatives and their subsequent reactions to yield dithio derivatives and other compounds . These reactions highlight the reactivity of the dichlorophenyl moiety and its potential to engage in various chemical transformations.

Physical and Chemical Properties Analysis

The second paper outlines the development of a bioanalytical method for a thiazolyl-oxopropanoate compound, which includes the determination of its physicochemical properties such as solubility, stability, and chromatographic behavior . This suggests that similar analytical techniques could be used to assess the physical and chemical properties of 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid.

Aplicaciones Científicas De Investigación

Synthesis of Derivatives for Anticancer Agents

A significant area of application for derivatives of 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid is in the synthesis of compounds that exhibit potent anticancer activities. For instance, the discovery and structure-activity relationship analysis of 3-aryl-5-aryl-1,2,4-oxadiazoles, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, highlight their role as novel apoptosis inducers. These compounds demonstrate good activity against several breast and colorectal cancer cell lines, showcasing their potential as anticancer agents. The identified molecular target, TIP47, an IGF II receptor-binding protein, underscores the specificity and mechanism-based approach of these compounds in cancer therapy (Zhang et al., 2005).

Electrochromic Materials Development

Another application area for 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid derivatives involves the synthesis of electrochromic materials. The creation of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigation of their homopolymers and copolymers with EDOT for electrochromic properties highlight the importance of these compounds in developing new materials with potential applications in electronic display technologies. These derivatives demonstrate distinct electrochromic properties, making them suitable candidates for electronic display and device applications due to their stability, fast response time, and good optical contrast (Abaci et al., 2016).

Organic Sensitizers for Solar Cell Applications

Derivatives of 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid have also found applications in the field of renewable energy, particularly in the design and synthesis of organic sensitizers for solar cells. Novel organic sensitizers, incorporating donor, electron-conducting, and anchoring groups, have been engineered at the molecular level. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency, demonstrating their effectiveness in photovoltaic applications. This research opens new avenues for the development of more efficient and sustainable solar energy technologies (Kim et al., 2006).

Propiedades

IUPAC Name |

3-(2,5-dichlorothiophen-3-yl)-2-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3S/c8-5-2-3(6(9)13-5)1-4(10)7(11)12/h2H,1H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDPPVMTLRQMRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CC(=O)C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2551540.png)

![8-(3,5-Dimethylpiperidin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2551542.png)

![ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2551543.png)

![Ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2551545.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide](/img/structure/B2551547.png)